

Application Notes and Protocols for HPLC Analysis of Fenoprofen Calcium Hydrate

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Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

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This document provides detailed application notes and protocols for the quantitative analysis of **Fenoprofen Calcium hydrate** by High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated methods and pharmacopeial guidelines to ensure accuracy, precision, and robustness in the determination of Fenoprofen Calcium in bulk drug substances and pharmaceutical formulations.

Introduction

Fenoprofen Calcium is a non-steroidal anti-inflammatory drug (NSAID) used for the relief of mild to moderate pain and for the management of signs and symptoms of rheumatic diseases. Accurate and reliable analytical methods are crucial for quality control during drug development and manufacturing. This document details a robust HPLC method for the assay of Fenoprofen Calcium and the determination of its related substances.

Experimental Protocols

Materials and Reagents

- **Fenoprofen Calcium Hydrate** Reference Standard (USP or equivalent)
- **Fenoprofen Calcium Hydrate** Sample
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, obtained from a water purification system)
- Acetic Acid (glacial, analytical reagent grade)
- Phosphoric Acid (analytical reagent grade)
- Hydrochloric Acid (0.5 N)
- Acetone (analytical reagent grade)
- Gemfibrozil (for resolution solution)

Equipment

- HPLC system equipped with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Sonicator

Chromatographic Conditions

Two primary methods are presented below, a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for faster analysis.

Table 1: HPLC Chromatographic Conditions

Parameter	Method A: USP General Method	Method B: Stability-Indicating RP-HPLC	Method C: Rapid RP-HPLC
Column	L7 packing (C8), 4.6 mm x 15 cm, 5 µm	YMC Pack C8, 250 x 4.6 mm, 5 µm[1]	Enable C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile, Water, Phosphoric Acid (50:49.6:0.4)	Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20)	Methanol:Acetonitrile (80:20 v/v)
Flow Rate	~2 mL/min[2]	1.5 mL/min[1]	1.5 mL/min
Detection Wavelength	272 nm[2]	270 nm[1]	270 nm
Injection Volume	20 µL[2]	20 µL[1]	Not Specified
Column Temperature	30 °C	30 °C[1]	Ambient (25 °C)

Table 2: UPLC Chromatographic Conditions for Related Substances

Parameter	UPLC Method
Column	BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase	Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20)
Flow Rate	0.3 mL/min
Detection Wavelength	270 nm
Column Temperature	30 °C

Preparation of Solutions

2.4.1. Diluting Solution (for USP Method)

Prepare a suitable diluting solution as specified in the relevant USP monograph.

2.4.2. Standard Solution

Accurately weigh about 70 mg of USP Fenopropfen Calcium RS into a 100-mL volumetric flask.
[2] Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2]
Dilute to volume with the Diluting solution and mix well.[2]

2.4.3. Sample Solution (Bulk Drug)

Accurately weigh about 70 mg of Fenopropfen Calcium into a 100-mL volumetric flask.[2] Add
0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2] Dilute to
volume with the Diluting solution and mix well.[2]

2.4.4. Sample Solution (Tablets)

Weigh and finely powder not fewer than 20 tablets.[3] Transfer an accurately weighed portion of
the powder, equivalent to about 600 mg of fenopropfen, to a 250-mL volumetric flask.[3] Add 50
mL of 0.5 N hydrochloric acid and sonicate for 10 minutes, with occasional shaking.[3] Dilute
with acetone to volume, sonicate for another 10 minutes, and stir for an additional 30 minutes.
[3] Further dilute as needed to achieve a final concentration within the linear range of the
method.[3] Filter the solution through a 0.45 µm syringe filter before injection.

2.4.5. Resolution Solution (for USP Method)

Prepare a solution containing about 1 mg/mL each of Fenopropfen Calcium and gemfibrozil in
the Diluting solution.[2]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system
is performing adequately.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	Not more than 2.0 for the fenoprofen peak[2]
Relative Standard Deviation (RSD)	Not more than 2.0% for replicate injections of the standard solution[2]
Resolution (R)	Not less than 8 between the fenoprofen and gemfibrozil peaks (for USP method)[2]

Procedure

Separately inject equal volumes (e.g., 20 µL) of the standard solution and the sample solution into the chromatograph.[2] Record the chromatograms and measure the peak areas for the fenoprofen peaks.

Calculation

Calculate the percentage of Fenoprofen Calcium in the sample using the following formula:

$$\% \text{ Assay} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Concentration_Standard} / \text{Concentration_Sample}) * 100$$

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4][5]

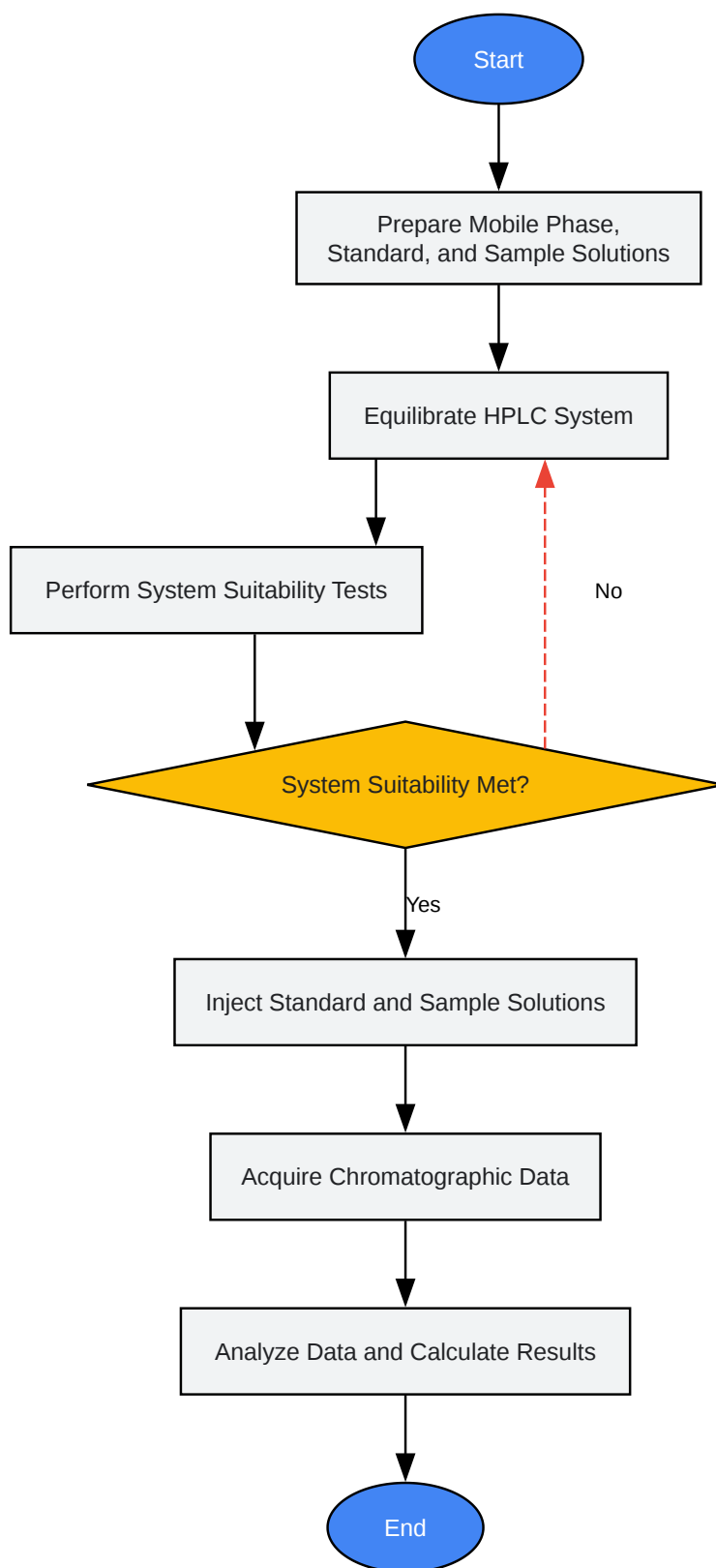
Table 4: Summary of Method Validation Data

Parameter	Typical Results
Linearity Range	10 - 80 µg/mL[4]
Correlation Coefficient (r ²)	> 0.999[4]
Accuracy (% Recovery)	99.4% - 100.8%[4]
Precision (% RSD)	System Precision: 0.69% Method Precision: 0.5%[4]
Limit of Detection (LOD)	2.082 µg/mL[4]
Limit of Quantification (LOQ)	6.92 µg/mL[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Fenoprofen Calcium hydrate**.



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Caption: Workflow for HPLC analysis of Fenopropfen Calcium.

This application note provides a comprehensive guide for the HPLC analysis of **Fenoprofen Calcium hydrate**. For further details, refer to the cited literature and official pharmacopeial monographs. Adherence to good laboratory practices is essential for obtaining accurate and reliable results.

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